{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone
Overview
Description
{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H25FN2O4S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is 384.15190662 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacology and Drug Development
Hypoglycemic Agents : Research has shown that compounds related to 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine have been effective as hypoglycemic agents. Specifically, derivatives of this compound have shown significant activity, surpassing some existing sulfonylurea drugs in effectiveness (Grell et al., 1998).
Serotonin Receptors : Studies using derivatives of this compound have been instrumental in exploring the serotonin 5-HT1A receptors. These compounds have been used as molecular imaging probes to study conditions like Alzheimer's disease (Kepe et al., 2006).
Chemistry and Material Science
Chemical Synthesis and Applications : Derivatives of this compound have been utilized in the field of organic chemistry, particularly in the synthesis of complex molecules. This includes the protection of hydroxyl groups in carbohydrate chemistry, demonstrating the versatility of these compounds in synthetic applications (Spjut et al., 2010).
Polymer Science : In polymer science, related compounds have been used to create new materials with potential applications in areas like fuel cells. For instance, sulfonated poly(arylene ether sulfone) copolymers, derived from similar compounds, exhibit high proton conductivity, making them suitable for use in proton exchange membranes (Kim et al., 2008).
Biomedical Imaging and Diagnosis
Neuroimaging : Derivatives of this compound have been used in neuroimaging, particularly in the development of PET radiotracers. This has enabled the study of neurotransmission and the exploration of various neurological conditions (Plenevaux et al., 2000).
Cancer Research : In the field of cancer research, similar compounds have been developed for imaging purposes, such as measuring specific enzyme levels in glioma using PET scans. This aids in the non-invasive assessment of tumors and their metabolic activity (Patel et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in SM reactions.
Mode of Action
Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of sm reactions, the compound might be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s predicted boiling point is 4137±550 °C, and its predicted density is 1283±006 g/cm3 . These properties might influence the compound’s bioavailability.
Result of Action
In the context of sm reactions, the compound might contribute to the formation of new carbon-carbon bonds .
Action Environment
The success of sm reactions, in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4S/c1-25-16-6-5-15(19)13-17(16)26(23,24)21-11-7-14(8-12-21)18(22)20-9-3-2-4-10-20/h5-6,13-14H,2-4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXRQMARKOYTNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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